molecular formula C19H16BrNO5S B2570563 ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate CAS No. 448239-12-1

ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2570563
CAS No.: 448239-12-1
M. Wt: 450.3
InChI Key: XFLPOOLZMKODPG-UHFFFAOYSA-N
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Description

This compound is a thiophene-3-carboxylate derivative featuring a 6-bromo-2-oxo-2H-chromene-3-amido substituent at the 2-position and methyl groups at the 4,5-positions of the thiophene ring. The ester and amide functional groups suggest hydrogen-bonding capabilities, which may influence crystallinity and solubility .

Properties

IUPAC Name

ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO5S/c1-4-25-19(24)15-9(2)10(3)27-17(15)21-16(22)13-8-11-7-12(20)5-6-14(11)26-18(13)23/h5-8H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLPOOLZMKODPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Amidation: Formation of the amido group through the reaction of an amine with an acid derivative.

    Esterification: Formation of the ester group by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

    Thiophene Functionalization: Introduction of the thiophene ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The bromine atom in the chromene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Biological Activities

1. Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of compounds derived from the chromene scaffold. For instance, derivatives of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate have shown promising in vitro antibacterial activity against resistant strains such as XDR Salmonella Typhi . The minimal inhibitory concentration (MIC) values for these compounds suggest that they can be effective alternatives to traditional antibiotics.

2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Research indicates that chromene derivatives can scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Applications in Medicinal Chemistry

1. Drug Development
The unique structural attributes of ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate make it an attractive candidate for drug development. Its ability to interact with biological targets through hydrogen bonding and π-stacking interactions enhances its potential as a lead compound in the search for new therapeutics .

2. Synthesis of Novel Compounds
This compound serves as an important intermediate in the synthesis of various biologically active molecules, including pyrazole derivatives and other heterocyclic compounds. The versatility in reactivity allows for the modification of functional groups to tailor biological activity .

Case Studies

Study Findings Application
Antibacterial Activity Study Ethyl derivatives exhibited MIC values as low as 3.125 mg/mL against XDR Salmonella Typhi .Development of new antibiotics targeting resistant bacteria.
Antioxidant Activity Assessment Demonstrated significant free radical scavenging ability .Potential use in formulations aimed at reducing oxidative stress.
Synthetic Pathway Exploration Successful synthesis of pyrazole derivatives using ethyl 2-(6-bromo-2-oxo-2H-chromene) as a precursor .Creation of novel therapeutic agents with enhanced efficacy.

Mechanism of Action

The mechanism of action of ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The brominated chromene and thiophene groups may interact with specific binding sites, while the amido and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural variations among related thiophene carboxylates:

Compound Name Substituent at Thiophene-2-Position Key Functional Groups Synthesis Method Yield (%) Biological Activity (Reported)
Target Compound 6-Bromo-2-oxo-2H-chromene-3-amido Bromochromene, amide, ester Not specified N/A Not reported
Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Ethoxy-phenyl-ketoethylamino Phenolic -OH, ester, amide Petasis reaction 22 Not reported
Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Cyano-substituted phenylacrylamido Cyano, acrylamide, ester Knoevenagel condensation High* Antioxidant (70–83% inhibition comparable to diclofenac)

Hydrogen Bonding and Crystallinity

  • The amide and ester groups in all three compounds enable hydrogen bonding, but the chromene and cyano substituents alter packing efficiency: Chromene’s planar structure may promote π-π stacking, enhancing crystallinity . Cyano groups in ’s analog could form dipolar interactions, affecting solubility .

Research Implications and Gaps

  • Structural Optimization : Substituting the bromochromene group with electron-donating moieties (e.g., methoxy) might improve reactivity for higher synthetic yields.
  • Biological Screening : The target compound’s bioactivity remains unstudied; priority should be given to assays for antimicrobial or anticancer effects.
  • Lumping Strategy : As per , grouping structurally similar thiophene carboxylates could streamline property prediction but risks overlooking substituent-specific effects .

Biological Activity

Ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound features a unique combination of chromene and thiophene structures, which contribute to its biological properties. The synthesis typically involves multi-step organic reactions starting from brominated chromene derivatives. For example, the bromination of 2-oxochromene followed by reaction with ethyl 3-aminobenzoate is a common route.

Antimicrobial Properties

Research indicates that derivatives of ethyl 2-(6-bromo-2-oxo-2H-chromene) exhibit significant antimicrobial activities. A study on related compounds showed potential against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 3.125 mg/mL to higher values depending on the specific derivative .

Anticancer Effects

The compound has demonstrated anticancer activity in vitro against several cancer cell lines such as breast, colon, lung, and prostate cancers. A comparative study revealed that certain derivatives exerted effects comparable to established chemotherapeutics like etoposide, indicating their potential as selective topoisomerase II inhibitors .

The biological effects of this compound are believed to involve interactions with specific molecular targets. The compound may inhibit enzymes or receptors that are crucial for cancer cell proliferation and survival. For instance, studies have suggested that it induces reactive oxygen species (ROS) in cancer cells, leading to apoptosis during the G1 phase of the cell cycle .

Study 1: Antibacterial Activity

A study published in 2017 evaluated the antibacterial efficacy of various chromene derivatives against clinical isolates from wound infections in Baghdad. The findings indicated that some derivatives exhibited significant antibacterial activity, with ethyl 2-(6-bromo-2-oxo-2H-chromene) showing promise against resistant strains .

Study 2: Anticancer Evaluation

In another investigation focusing on anticancer properties, compounds derived from ethyl 2-(6-bromo-2-oxo-2H-chromene) were tested for their ability to inhibit topoisomerase II. The results showed that several compounds had low micromolar IC50 values against different cancer cell lines, suggesting their potential for further development as anticancer agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylateSimilar chromene structureModerate antibacterial activity
Ethyl 2-(6-bromo-2-oxochromene)Lacks thiophene moietyLimited anticancer effects

The presence of the thiophene moiety in this compound may enhance its reactivity and interactions with biological targets compared to its analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate?

  • Answer : The synthesis involves two key steps:

Thiophene core preparation : Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is synthesized via Gewald’s reaction, using 2-butanone, sulfur, and ethyl cyanoacetate under basic conditions (e.g., diethylamine) .

Amide coupling : The amino group reacts with 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (activated as an acid chloride or using coupling agents like DCC/HOBt). Similar protocols are validated in analogous systems, yielding high-purity products via recrystallization .

  • Key Considerations : Optimize reaction temperature (60–70°C for Gewald’s reaction) and monitor progress via TLC .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Answer : Use a combination of:

  • IR spectroscopy : Identify ester C=O (~1660 cm⁻¹), amide C=O (~1605 cm⁻¹), and C≡N (if applicable) .
  • ¹H/¹³C NMR : Assign peaks for ethyl ester protons (δ 1.33–4.38 ppm), aromatic protons (δ 6.96–8.29 ppm), and amide NH (δ 11.87 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., m/z 369 [M-1] in similar compounds) .

Q. What in vitro models are suitable for initial antioxidant activity screening?

  • Answer : Validate using:

  • DPPH radical scavenging : Measures hydrogen-donating capacity .
  • Nitric oxide (NO) scavenging : Evaluates inhibition of reactive nitrogen species .
  • Lipid peroxidation assays : Uses rat brain homogenate to assess protection against Fe³⁺-induced oxidation .
    • Standardization : Compare results to ascorbic acid or Trolox for quantitative analysis .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., bromo vs. phenolic groups) influence bioactivity?

  • Answer :

  • Electron-withdrawing groups (e.g., Br) : May enhance stability but reduce radical-scavenging capacity compared to phenolic -OH groups, which donate protons more effectively .
  • Steric hindrance : Bulky substituents (e.g., methoxy) near the phenolic group can diminish antioxidant efficacy, as seen in related compounds .
    • Example : In ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate, phenolic -OH contributes to 83.1% anti-inflammatory activity, whereas methoxy substitution reduces efficacy to ~60% .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across studies?

  • Answer :

  • Comparative assay standardization : Ensure consistent models (e.g., carrageenan-induced edema for anti-inflammatory activity) .
  • Computational modeling : Use DFT calculations to predict substituent effects on electron distribution and binding affinity.
  • Meta-analysis : Reconcile discrepancies by adjusting for variables like solvent polarity or cell-line specificity .

Q. How can crystallographic data address challenges in conformational analysis?

  • Answer :

  • Single-crystal XRD : Resolve ambiguities in amide bond geometry or chromene-thiophene dihedral angles using SHELX programs .
  • Hydrogen bonding analysis : Apply graph-set analysis (e.g., Etter’s formalism) to identify supramolecular interactions affecting stability .
    • Note : If crystallization fails, consider alternative techniques like powder XRD or solid-state NMR.

Methodological Recommendations

  • Synthetic Optimization : Use piperidine/acetic acid catalysis in toluene for efficient Knoevenagel condensation .
  • Bioactivity Profiling : Combine in vitro assays with molecular docking (e.g., COX-2 or NF-κB targets) to elucidate mechanisms .
  • Data Reproducibility : Report detailed reaction conditions (solvent, catalyst ratio) and biological assay protocols to enable cross-study validation.

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